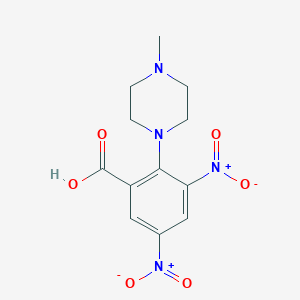![molecular formula C21H21N5O4S B401717 N-[5-({N'-[(E)-(4-ETHOXY-3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE](/img/structure/B401717.png)
N-[5-({N'-[(E)-(4-ETHOXY-3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-({N'-[(E)-(4-ETHOXY-3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE is a compound belonging to the class of 1,3,4-thiadiazole derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-({N'-[(E)-(4-ETHOXY-3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE typically involves the reaction of 2-amino-5-aryl-1,3,4-thiadiazole with substituted benzaldehyde under microwave irradiation . This method is preferred due to its efficiency, shorter reaction times, and higher yields compared to conventional heating methods .
Industrial Production Methods
Industrial production of 1,3,4-thiadiazole derivatives often involves the use of hydrazonoyl halides and potassium thiocyanate or thiosemicarbazide derivatives . The reactions are carried out in the presence of triethylamine in absolute ethanol, which facilitates the formation of the desired thiadiazole derivatives .
Análisis De Reacciones Químicas
Types of Reactions
N-[5-({N'-[(E)-(4-ETHOXY-3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-[5-({N'-[(E)-(4-ETHOXY-3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE involves its interaction with molecular targets such as enzymes and DNA. The compound can inhibit the replication of bacterial and cancer cells by disrupting DNA synthesis and repair processes . Additionally, its antioxidant properties help in scavenging free radicals, thereby reducing oxidative stress .
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole core structure and exhibit similar biological activities.
Indole derivatives: Known for their diverse pharmacological activities, including antiviral, anticancer, and antimicrobial properties.
Uniqueness
N-[5-({N'-[(E)-(4-ETHOXY-3-HYDROXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE is unique due to its specific substitution pattern, which enhances its biological activity and makes it a promising candidate for further research and development in medicinal chemistry .
Propiedades
Fórmula molecular |
C21H21N5O4S |
|---|---|
Peso molecular |
439.5g/mol |
Nombre IUPAC |
N-[5-[2-[(2E)-2-[(4-ethoxy-3-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-1,3,4-thiadiazol-2-yl]-4-methylbenzamide |
InChI |
InChI=1S/C21H21N5O4S/c1-3-30-17-9-6-14(10-16(17)27)12-22-24-18(28)11-19-25-26-21(31-19)23-20(29)15-7-4-13(2)5-8-15/h4-10,12,27H,3,11H2,1-2H3,(H,24,28)(H,23,26,29)/b22-12+ |
Clave InChI |
YRSNXUROGYOABT-WSDLNYQXSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C=NNC(=O)CC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C)O |
SMILES isomérico |
CCOC1=C(C=C(C=C1)/C=N/NC(=O)CC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C)O |
SMILES canónico |
CCOC1=C(C=C(C=C1)C=NNC(=O)CC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(4-methylphenyl)amino]-2,7-diphenylbenzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B401634.png)
![7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methyl-8-[2-(2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B401635.png)


![benzaldehyde [7-(3-chloro-2-butenyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B401641.png)
![7-[(2Z)-3-CHLOROBUT-2-EN-1-YL]-3-METHYL-8-[(2E)-2-(1-PHENYLETHYLIDENE)HYDRAZIN-1-YL]-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B401643.png)
![7-(3-chloro-2-butenyl)-8-{2-[1-(4-methoxyphenyl)ethylidene]hydrazino}-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B401644.png)
![3-nitrobenzaldehyde (7-{3-[(2,4-dichlorophenyl)oxy]-2-hydroxypropyl}-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)hydrazone](/img/structure/B401646.png)
![5-bromo-N-[4-(3-{4-[(5-bromo-2-furoyl)amino]phenoxy}phenoxy)phenyl]-2-furamide](/img/structure/B401648.png)


![1-[(4-chlorophenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B401653.png)
![4-bromo-N-[2,2,2-trichloro-1-(pyridin-3-ylmethylamino)ethyl]benzamide](/img/structure/B401656.png)
![N-{2,2,2-trichloro-1-[(pyridin-3-ylmethyl)amino]ethyl}benzamide](/img/structure/B401657.png)
